3-(Aminomethyl)-1-cyclopropyl-1,2-dihydropyridin-2-one
Description
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-(aminomethyl)-1-cyclopropylpyridin-2-one |
InChI |
InChI=1S/C9H12N2O/c10-6-7-2-1-5-11(9(7)12)8-3-4-8/h1-2,5,8H,3-4,6,10H2 |
InChI Key |
UGIQPDVITGHFMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=CC=C(C2=O)CN |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-(Aminomethyl)-1-cyclopropyl-1,2-dihydropyridin-2-one
General Synthetic Strategy
The synthesis typically involves multi-step organic transformations, including:
- Construction of the dihydropyridin-2-one core.
- Introduction of the cyclopropyl substituent at the nitrogen (position 1).
- Installation of the aminomethyl group at position 3.
The key synthetic challenges are selective functionalization of the heterocyclic ring and maintaining the integrity of the cyclopropyl group, which is sensitive to harsh conditions.
Detailed Synthetic Routes
Starting Materials and Initial Cyclization
- The dihydropyridin-2-one ring can be formed by condensation reactions involving appropriate aldehydes or ketones with amines bearing cyclopropyl groups.
- For example, condensation of cyclopropyl-substituted amines with α,β-unsaturated carbonyl compounds under acidic or basic catalysis leads to dihydropyridin-2-one formation.
- Control of reaction conditions such as temperature, solvent, and pH is critical to favor cyclization and minimize side reactions.
Introduction of the Aminomethyl Group at Position 3
- The aminomethyl substituent at position 3 is typically introduced via reductive amination.
- A common approach involves the reaction of the 3-formyl derivative of the dihydropyridin-2-one with ammonia or an amine source, followed by reduction using sodium borohydride or similar reducing agents.
- Alternatively, direct substitution at position 3 with aminomethyl precursors can be achieved through nucleophilic substitution reactions.
Functional Group Protection and Deprotection
- Protection of amine groups during multi-step synthesis is often necessary to avoid undesired side reactions.
- For example, carbamate protecting groups such as tert-butoxycarbonyl (Boc) or trichloroethyl carbamate (Troc) are used.
- Deprotection is carried out under acidic conditions (e.g., HCl in organic solvents) or by reductive methods (e.g., zinc in acetic acid).
Representative Synthetic Scheme (Adapted from Patent US8772497B2 and Journal of Medicinal Chemistry)
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Protection of aniline with Troc group | 2,2,2-Trichloroethyl chloroformate, Et3N, THF, RT overnight | ~66 | Protects amine for further reactions |
| 2 | Deprotection of Troc group to yield aniline hydrochloride salt | 4 M HCl in CPME, RT, 3 h | Quantitative | Prepares free amine for reductive amination |
| 3 | Reductive amination with cyclopropanecarbaldehyde and Boc protection | NaHCO3, cyclopropanecarbaldehyde, NaBH4, Boc2O, THF/MeOH, 60 °C | ~74 | Introduces cyclopropylmethylamine moiety |
| 4 | Zinc reduction to remove Troc group | Zinc dust, acetic acid, RT, 5 h | ~68 | Yields free aniline derivative |
| 5 | Amide coupling with benzoic acid derivatives | EDCI, HOBt, TEA, DMF, RT, 4 h | 60-99 | Forms benzamide linkage |
| 6 | Final deprotection and purification | Acidic conditions, recrystallization | 30-80 | Yields target compound |
Key Experimental Details
- Solvents: THF, MeOH, DMF, CPME, EtOAc, hexane.
- Protecting Groups: Troc for amines, Boc for cyclopropylamines.
- Reagents: Sodium borohydride for reduction, EDCI/HOBt for amide bond formation.
- Purification: Column chromatography (silica gel, NH silica), recrystallization from methanol/isopropyl ether.
- Characterization: 1H and 13C NMR spectroscopy, mass spectrometry, HPLC for purity (>95%).
Analytical Data and Reaction Optimization
NMR and Mass Spectrometry
- 1H NMR chemical shifts confirm the presence of cyclopropyl protons (0.0–1.5 ppm), aromatic protons (6.5–8.0 ppm), and aminomethyl signals.
- Mass spectrometry (ESI/APCI) shows molecular ion peaks consistent with the expected molecular weight (~164 g/mol).
Reaction Yields and Purity
| Intermediate/Product | Yield (%) | Purity (%) (HPLC) |
|---|---|---|
| Protected aniline (Troc) | 66 | >95 |
| Aminocyclopropyl intermediate | 74 | >95 |
| Amide-coupled product | 60-99 | >95 |
| Final deprotected compound | 30-80 | >95 |
Research Findings and Improvements
- Modifications on the aromatic ring and amide substituents can improve biological activity and selectivity.
- Introducing fluorine atoms or cyano groups on the aromatic ring enhances properties for imaging or therapeutic applications.
- Radiolabeling with fluorine-18 has been achieved for analogs, facilitating PET imaging studies of related compounds.
- Optimization of lipophilicity and plasma protein binding improves blood-brain barrier penetration and reduces nonspecific binding.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents | Purpose | Yield Range (%) |
|---|---|---|---|---|
| 1 | Amine protection | 2,2,2-Trichloroethyl chloroformate, Et3N | Protect amine | 60-70 |
| 2 | Deprotection | 4 M HCl in CPME | Remove protecting group | Quantitative |
| 3 | Reductive amination | Cyclopropanecarbaldehyde, NaBH4, Boc2O | Introduce aminomethyl and protect | 70-80 |
| 4 | Reduction | Zinc dust, acetic acid | Remove Troc group | 60-70 |
| 5 | Amide coupling | EDCI, HOBt, TEA | Form amide bond | 60-99 |
| 6 | Final deprotection | Acidic conditions | Obtain target compound | 30-80 |
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-1-cyclopropyl-1,2-dihydropyridin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dihydropyridinone moiety to a fully saturated pyridine ring.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Fully saturated pyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Aminomethyl)-1-cyclopropyl-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-1-cyclopropyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the cyclopropyl group can enhance the compound’s binding affinity. The dihydropyridinone moiety can participate in electron transfer reactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
The following table summarizes key structural and molecular features of 3-(Aminomethyl)-1-cyclopropyl-1,2-dihydropyridin-2-one and related dihydropyridinone derivatives:
Structural and Functional Insights
Substituent Effects on Physicochemical Properties
- Cyclopropyl vs. Methyl Groups : The cyclopropyl substituent in the target compound introduces ring strain and conformational rigidity compared to the 4,6-dimethyl groups in its hydrochloride analog (CAS: 1173081-96-3). This may enhance metabolic stability in drug design .
- Aminomethyl vs. Chloro/Trimethoxymethyl: The polar aminomethyl group improves aqueous solubility, contrasting with the lipophilic 3-chloro and 5-trimethoxymethyl groups in CAS: 866136-07-4, which are tailored for membrane permeability in agrochemicals .
Biological Activity
3-(Aminomethyl)-1-cyclopropyl-1,2-dihydropyridin-2-one is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.
- Molecular Formula : C9H12N2O
- Molecular Weight : 164.20 g/mol
- IUPAC Name : 3-(aminomethyl)-1-cyclopropylpyridin-2-one
- InChI Key : UGIQPDVITGHFMF-UHFFFAOYSA-N
Synthesis
The compound can be synthesized through various methods, including the Mannich reaction, which involves formaldehyde and a primary amine under acidic conditions. Optimized industrial production often utilizes catalysts like palladium or nickel to enhance yield and purity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown efficacy against various bacterial strains, suggesting potential use as an antibacterial agent.
- Anticancer Activity : Preliminary investigations indicate that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
The biological activity is attributed to the compound's ability to interact with specific molecular targets within cells. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the cyclopropyl group enhances binding affinity. The dihydropyridinone moiety participates in electron transfer reactions, influencing overall reactivity and biological effects.
Case Studies
-
Antimicrobial Activity :
- A study assessed the antibacterial effects of various derivatives of this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
-
Anticancer Effects :
- In vitro assays demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability in human cancer cell lines (e.g., HeLa and MCF-7). Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(Aminomethyl)pyridine | Lacks cyclopropyl group | Moderate antibacterial activity |
| 1-Cyclopropyl-1,2-dihydropyridin-2-one | Lacks aminomethyl group | Limited anticancer properties |
| 3-(Aminomethyl)-1,2-dihydropyridin-2-one | Lacks cyclopropyl group | Antimicrobial but less potent |
The unique combination of both the cyclopropyl and aminomethyl groups in this compound enhances its chemical reactivity and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
